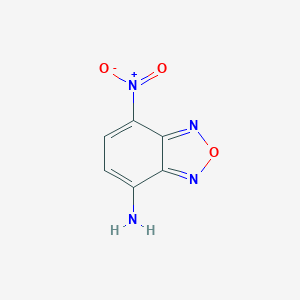

4-Amino-7-nitrobenzofurazan

Übersicht

Beschreibung

4-Amino-7-nitrobenzofurazan (4ABF) is an antimicrobial agent that has been shown to inhibit the growth of bacteria and fungi .

Synthesis Analysis

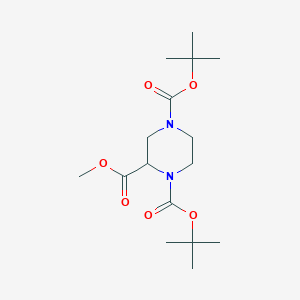

The synthesis of 4-Amino-7-nitrobenzofurazan is based on the nucleophilic substitution of halogens from 4-halo-7-nitrobenzofurazan, with the halogen being either chlorine (NBD-Cl) or fluorine . In one study, six new NBD derivatives were prepared from NBD-Cl and five primary amines or N-methylhydroxylamine .Molecular Structure Analysis

The molecular structure of 4-Amino-7-nitrobenzofurazan was confirmed by various structural analyses performed by IR, NMR, UV–Vis, and MS .Chemical Reactions Analysis

The reaction rates of 4-Amino-7-nitrobenzofurazan with amino acids have been studied. The benzofurazan ring has a stronger inductive effect and a lower resonance effect than a nitro group, facilitating the SN Ar substitution .Physical And Chemical Properties Analysis

4-Amino-7-nitrobenzofurazan is known for its fluorescence properties . It reacts with primary or secondary amines to produce a fluorescent product and is used for the analysis of amino acids and low molecular weight amines .Wissenschaftliche Forschungsanwendungen

Fluorogenic Nature for Protein and Lipid Labeling : The fluorogenic nature of nitrobenzofurazan (NBD) derivatives, including 4-amino substituted NBD, makes them useful for protein and lipid labeling in biological research. This property is due to their ability to generate stable fluorescent adducts when interacting with aliphatic amines (Sveen et al., 2015).

Chemical Reactivity and Electrophilicity : The electrophilic nature of 4-chloro-7-nitrobenzofurazan, a related compound, indicates its reactivity towards nucleophiles, which is significant for its use as a protein-labeling reagent (Baines et al., 1977).

Photophysical and Photochemical Properties : Investigations into the photophysical and photochemical properties of these compounds reveal insights into their excited states and the possibility of phosphorescence, which is relevant in material science and photophysics (Sveen et al., 2015).

Surface-enhanced Fluorescence and Raman Scattering : The study of sulfur-functionalized 4-amino-7-nitrobenzofurazan on gold and silver substrates has revealed its potential in enhancing fluorescence and Raman scattering. This application is significant in the field of analytical chemistry (Muniz-Miranda et al., 2011).

Application in Air Monitoring : N-Methyl-4-hydrazino-7-nitrobenzofurazan has been used as a reagent for monitoring aldehydes and ketones in the air. This application is important in environmental analysis and monitoring (Büldt & Karst, 1999).

Use in Fluorescent Quantitation in Foods : 7-Chloro-4-nitrobenzofurazan (NBD-CI) has been utilized for the fluorescent quantitation of biologically active amines in foods, indicating its application in food science and safety (Voigt & Eitenmiller, 1974).

Determination of Amino Acids in Biological Fluids : The reactivity of 4-chloro-7-nitrobenzofurazan with amino acids has been exploited for their determination in biological fluids using voltammetry, a technique useful in biochemical and clinical analysis (Nieto et al., 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-nitro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKOGLINWAPXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345103 | |

| Record name | 4-Amino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-7-nitrobenzofurazan | |

CAS RN |

10199-91-4 | |

| Record name | 4-Amino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)

![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)

![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)

![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)

![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)

![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)

![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)